Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate
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Description
Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a synthetic compound with the molecular formula C19H28O4 . It is also known as EPPN.
Molecular Structure Analysis
The molecule contains a total of 51 bonds. There are 23 non-H bonds, 8 multiple bonds, 13 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic ether .Physical And Chemical Properties Analysis
Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate has a molecular weight of 320.423 Da . It contains a total of 51 atoms; 28 Hydrogen atoms, 19 Carbon atoms, and 4 Oxygen atoms .Scientific Research Applications
Analytical Methods in Antioxidant Activity Studies
Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate may be involved in the study of antioxidants due to its structural characteristics. Analytical methods such as Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) are critical in determining the antioxidant activity of compounds. These methods, based on the transfer of a hydrogen atom or an electron, utilize spectrophotometry to monitor the occurrence of characteristic colors or the discoloration of solutions, indicating antioxidant activity. The integration of chemical methods with electrochemical methods may offer insights into the operating mechanisms and kinetics of processes involving antioxidants like Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate (Munteanu & Apetrei, 2021).
Microbial Catabolism of Aryloxyphenoxy-Propionate Herbicides
Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate may share structural similarities with aryloxyphenoxy-propionate herbicides (AOPPs). Studies on the microbial catabolism of AOPPs are pivotal in understanding their environmental fate and addressing their environmental toxicity. Microorganisms capable of catabolizing AOPPs and the metabolic pathways involved in their degradation and mineralization are of significant interest. This knowledge is essential for bioremediation strategies and understanding the environmental behavior of compounds similar to Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate (Zhou et al., 2018).
Environmental Impact of Organic UV Filters
The structural properties of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate may be relevant in the context of environmental studies concerning organic UV filters. Research on the environmental effects of UV filters, including their presence in water sources and potential impact on ecosystems, such as coral reef bleaching, is crucial. Understanding the environmental fate and aquatic effects of compounds structurally related to Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate can provide insights into their biodegradation, bioaccumulation, and potential ecological risks (Schneider & Lim, 2019).
Oxo-Process Chemicals: Environmental Fate and Aquatic Effects
Studies on the environmental fate and aquatic effects of oxo-process chemicals, which may share chemical properties with Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, are fundamental. These studies focus on the biodegradation, volatilization, and potential aquatic toxicity of such compounds. The data indicate that inadvertent releases of these chemicals into the environment would be rapidly biodegraded and volatilized, posing a negligible threat to aquatic life. Such studies are relevant for understanding the environmental behavior and impact of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate and similar compounds (Staples, 2001).
properties
IUPAC Name |
ethyl 8-oxo-8-(4-propoxyphenyl)octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-3-15-23-17-13-11-16(12-14-17)18(20)9-7-5-6-8-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQXIFLBIJULEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645787 |
Source
|
Record name | Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |
CAS RN |
898757-67-0 |
Source
|
Record name | Ethyl η-oxo-4-propoxybenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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